N'-[(E)-(3-bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Description
N'-[(E)-(3-Bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a hydrazone derivative characterized by a pyrazolone core and a bromophenyl-substituted hydrazide moiety. Its structure combines electron-withdrawing (bromo) and electron-donating (pyrazolone) groups, making it a candidate for diverse biological activities, including antimicrobial and anti-inflammatory effects. This compound belongs to a broader class of acylhydrazones, where structural variations in substituents significantly influence physicochemical and pharmacological properties . Below, we compare this compound with structurally and functionally related analogs, focusing on synthesis, bioactivity, and molecular interactions.
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c1-8-11(13(20)18-16-8)6-12(19)17-15-7-9-3-2-4-10(14)5-9/h2-5,7,11H,6H2,1H3,(H,17,19)(H,18,20)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFSIKCFZCLTIL-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazides and pyrazolones.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets. The bromophenyl group and the pyrazolone ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The target compound features a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl group linked to an acetohydrazide scaffold. Key analogs and their structural deviations include:
Key Observations :
- Replacing the pyrazolone core with a pyrazole (as in ) reduces hydrogen-bonding capacity, which may impact target binding .
Antimicrobial Activity
Selected MIC (Minimum Inhibitory Concentration) values against common pathogens:
Key Findings :
- The target compound’s bromophenyl group confers moderate activity, but 4j (with a coumarin-linked bromophenyl) shows superior potency, likely due to enhanced π-π stacking with bacterial enzymes .
- Fluorinated analogs (e.g., ) exhibit lower efficacy, suggesting bromine’s electronegativity and size are critical for target interaction .
Antifungal and Anticancer Activity
- Pyrazolone-thiazolidinone hybrids (e.g., ) demonstrated IC₅₀ values of 8–15 µM against Candida albicans, outperforming the target compound (IC₅₀ ~20 µM) .
- N′-[(E)-(3-Nitrophenyl)methylidene]acetohydrazide (from ) showed anticancer activity (IC₅₀ = 10 µM against MCF-7 cells), attributed to nitro group-induced DNA intercalation, a mechanism absent in bromophenyl derivatives .
Physicochemical and Computational Insights
Lipophilicity and Solubility
- LogP Values : Target compound (LogP = 2.8) is more lipophilic than methoxy (LogP = 1.9, ) or hydroxy (LogP = 1.2, ) derivatives, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Molecular Docking : The bromophenyl group in the target compound forms halogen bonds with E. coli DNA gyrase (binding energy = -8.2 kcal/mol), while fluorophenyl analogs lack this interaction .
Crystallographic Data
- Single-crystal X-ray studies (using SHELXL ) reveal intramolecular N–H···O hydrogen bonds in the target compound, stabilizing its planar conformation. Similar analogs (e.g., ) show additional O–H···N bonds, enhancing crystal packing efficiency .
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the hydrazide class and features a bromophenyl group , a pyrazolone ring , and an acetohydrazide moiety . The synthesis typically involves a condensation reaction between 3-bromobenzaldehyde and 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide in ethanol under reflux conditions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bromophenyl group enhances its reactivity, allowing it to bind effectively with specific enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the pyrazolone structure is believed to contribute significantly to this activity .
Anticancer Properties
This compound has been explored for its potential anticancer effects. Pyrazole derivatives have demonstrated inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR , making them promising candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS), which are crucial in the inflammatory response. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds similar to this compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific structural features of this compound were found to enhance its efficacy compared to other analogs .
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
- Step 1: Start with condensation of 3-bromobenzaldehyde with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide under reflux conditions. Use polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance reactivity .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time and minimize side products .
- Step 3: Purify the product using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Critical Parameters: Maintain pH 6–7 and temperature at 70–80°C to stabilize the hydrazone linkage and prevent decomposition .
Q. What analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the hydrazone bond (δ 8.5–9.5 ppm for imine protons) and the bromophenyl group (δ 7.2–7.8 ppm) .
- Infrared (IR) Spectroscopy: Identify key functional groups: C=O stretching (~1650 cm), N–H bending (~1550 cm), and C–Br vibration (~600 cm) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS), expecting a molecular ion peak at m/z ~400–420 .
Q. Which functional groups are critical for its chemical reactivity?
Methodological Answer:
- Hydrazone Group (N–N=C): Participates in tautomerization and nucleophilic addition reactions, enabling further derivatization .
- Bromophenyl Group: Undergoes Suzuki coupling or Ullmann-type cross-coupling reactions for structural diversification .
- Pyrazolone Ring (C=O at C5): Acts as a hydrogen bond acceptor, influencing solubility and biological interactions .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields across studies?
Methodological Answer:
- Factor 1: Analyze solvent effects. Polar solvents (e.g., DMSO) may stabilize intermediates but increase side reactions compared to ethanol .
- Factor 2: Verify catalyst use. For example, trace acetic acid can accelerate hydrazone formation but may lower yields if overused .
- Resolution Strategy: Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and use Design of Experiments (DoE) to identify critical variables .
Q. What strategies are effective in elucidating the mechanism of bioactivity?
Methodological Answer:
- In Silico Studies: Perform molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Focus on the pyrazolone and bromophenyl moieties for binding affinity .
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) and anticancer potential using MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .
- Mechanistic Probes: Use fluorescence quenching or surface plasmon resonance (SPR) to study real-time interactions with biomolecules .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Step 1: Compare spectra with structurally analogous compounds (e.g., triazole or pyrazole derivatives) to identify expected vs. anomalous peaks .
- Step 2: Perform variable-temperature NMR to detect tautomerization or dynamic effects influencing chemical shifts .
- Step 3: Validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing signal splitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
